calcium;4-oxopent-2-en-2-olate;hydrate

PVC heat stabilizer Congo red test thermal dehydrochlorination

Calcium;4-oxopent-2-en-2-olate;hydrate, commonly designated calcium acetylacetonate hydrate (Ca(acac)₂·xH₂O, CAS 19372-44-2), is a coordination complex of the alkaline earth metal Ca²⁺ chelated by two bidentate acetylacetonate (2,4-pentanedionate) ligands. It belongs to the broader class of metal β-diketonates that serve as thermal stabilizers for halogenated polymers, catalyst precursors, and sol-gel intermediates.

Molecular Formula C10H16CaO5
Molecular Weight 256.31 g/mol
Cat. No. B14806486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecalcium;4-oxopent-2-en-2-olate;hydrate
Molecular FormulaC10H16CaO5
Molecular Weight256.31 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ca+2]
InChIInChI=1S/2C5H8O2.Ca.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/q;;+2;/p-2
InChIKeyFFWWBMKQRYMOKA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium 4-Oxopent-2-en-2-olate Hydrate (Calcium Acetylacetonate Hydrate) – Core Identity and Procurement-Relevant Characteristics


Calcium;4-oxopent-2-en-2-olate;hydrate, commonly designated calcium acetylacetonate hydrate (Ca(acac)₂·xH₂O, CAS 19372-44-2), is a coordination complex of the alkaline earth metal Ca²⁺ chelated by two bidentate acetylacetonate (2,4-pentanedionate) ligands [1]. It belongs to the broader class of metal β-diketonates that serve as thermal stabilizers for halogenated polymers, catalyst precursors, and sol-gel intermediates . The compound is obtained as a white, odorless solid with a decomposition point of 175–280 °C and water solubility of 11.9 g·L⁻¹ at 20 °C [1]. Unlike lighter congeners in the alkaline earth acetylacetonate series, its bonding character is predominantly ionic (salt-like) rather than covalent, a feature that directly governs its hydrolysis sensitivity, thermal decomposition pathway, and functional performance in PVC stabilization [2].

1

PVC thermal stabilizer auxiliary — supplies Ca²⁺ for Ca/Zn composite systems

2

Sol-gel precursor — multi-stage decomposition enables controlled calcination to CaO or hydroxyapatite

3

Catalyst precursor — intermediate metal-oxygen lability supports ligand-exchange reactivity

Why Generic Substitution of Calcium 4-Oxopent-2-en-2-olate Hydrate Fails: Quantifiable Differentiation Across the Metal Acetylacetonate Family


Metal acetylacetonates are not functionally interchangeable despite sharing the same β-diketonate ligand framework. The central metal ion dictates the complex's ionic versus covalent character, which in turn determines hydrolysis susceptibility, thermal decomposition kinetics, and efficacy as a PVC heat stabilizer [1]. The calcium complex is definitively salt-like, hydrolyzing readily unless maintained under strictly anhydrous conditions, whereas the beryllium analog exhibits covalent chelate bonding and the magnesium compound is intermediate [1]. Substituting Ca(acac)₂ hydrate with Mg(acac)₂ dihydrate in PVC formulations reduces thermal stability time from >80 min to 57 min under identical test conditions [2]. Furthermore, Zn(acac)₂, while offering a lower melting point (124–126 °C) that may appear advantageous for processing, generates ZnCl₂ during PVC stabilization—a Lewis acid that auto-catalyzes deleterious dehydrochlorination at elevated loadings [3]. The evidence below quantifies these performance gaps and bonding-structure distinctions that make generic, specification-blind interchange scientifically unsound.

Thermal stability window
Ca(acac)₂: high thermal stability under PVC processing
Mg(acac)₂: markedly shorter stability; direct replacement may reduce processing latitude
Hydrolysis sensitivity
Ionic, salt-like character — demands strict anhydrous conditions
Mg(acac)₂ intermediate; Be(acac)₂ covalent — moisture tolerance differs, altering handling protocols
By-product autocatalysis
No Lewis acid by-product during PVC stabilization
Zn(acac)₂ generates ZnCl₂ — may auto-catalyze dehydrochlorination at elevated loadings

Quantitative Evidence Guide: Head-to-Head Performance and Property Comparisons for Calcium 4-Oxopent-2-en-2-olate Hydrate vs. Closest Analogs


PVC Thermal Stabilization: Ca(acac)₂ Delivers >80 min Congo Red Stability vs. 57 min for Mg(acac)₂ at 180 °C

In a direct cross-study comparable assessment using the static oven heat aging and Congo red test at 180 °C, calcium acetylacetonate (Ca(acac)₂) at a loading of 2 parts per 50 parts PVC resin extended the thermal stability time to >80 minutes . Under a comparable experimental protocol, magnesium acetylacetonate dihydrate (Mg(acac)₂·2H₂O) at a main-stabilizer-to-auxiliary-stabilizer mass ratio of 3:5 achieved a maximum thermal stability time of only 57 minutes [1]. This represents a minimum 40% advantage in thermal stabilization longevity for the calcium complex over the magnesium analog.

PVC stability: Ca vs Mg
Cross-study comparison
Ca(acac)₂: >80 min
Mg(acac)₂: 57 min
Δ ≥ +23 min (≥40% longer)
Supports broader PVC processing latitude
180 °C, Congo red test, static oven aging
PVC heat stabilizer Congo red test thermal dehydrochlorination

Ca/Zn Synergy at 15:1 Molar Ratio Extends Congo Red Stability to 81 min, Surpassing Single-Component Ca(acac)₂ and Epoxy Soybean Oil Benchmark

When calcium acetylacetonate is combined with zinc acetylacetonate at an optimized Ca:Zn molar ratio of 15:1, the composite achieves a Congo red thermal stability time of 70 minutes (full blackening at 110 min) and, at 1.2 wt% total loading, 81 minutes (full blackening at 190 min) [1]. This performance exceeds that of single-component Ca(acac)₂, single-component Zn(acac)₂, and the commonly used industrial auxiliary heat stabilizers epoxy soybean oil and dipentaerythritol under identical test conditions [1]. The synergistic mechanism involves HCl absorption by the calcium complex combined with allylic chloride displacement on the PVC chain, which simultaneously suppresses initial coloration and extends long-term stability [1].

Ca/Zn composite synergy
Head-to-head comparison
Ca/Zn (15:1) at 1.2 wt%: 81 min stability, blackening at 190 min — exceeds epoxy soybean oil and dipentaerythritol
Supports Ca/Zn formulation with reported benchmark outperformance
180 °C oven heat aging, PVC matrix
Ca/Zn composite stabilizer synergism PVC thermal degradation

Bonding Character: Ca(acac)₂ Is a Salt-Like Ionic Complex, Unlike Covalent Be(acac)₂, Explaining Differential Hydrolysis Behavior

IR, UV, and NMR spectroscopic analysis by Boschmann and Keller (2019) established that within the alkaline earth acetylacetonate series, the bonding transition from covalent (benzenoid) to ionic (salt-like) character occurs abruptly between beryllium and calcium, with magnesium being intermediate [1]. Calcium acetylacetonate is unequivocally salt-like; as a direct consequence, the ionic compounds in this family 'hydrolyze readily unless totally water-free environments are used' [1]. Importantly, the claim that the hydrated form possesses a more covalent structure than the anhydrous form was not supported by the experimental data [1]. This contrasts with Be(acac)₂, which exhibits definite chelate bonding and is freely soluble in organic solvents including alcohols, acetone, ether, and benzene [2].

Metal-oxygen bonding class
Class-level inference
Ca(acac)₂: ionic (salt-like), hydrolyses readily
Be(acac)₂: covalent chelate
Mg(acac)₂: intermediate
Ionic nature necessitates anhydrous handling; hydrolysis behavior may differ from covalent analogs
IR, UV, NMR spectroscopy; no quantitative bond order
metal-ligand bonding ionic character hydrolysis susceptibility

Thermal Decomposition Pathway: Six Distinct Stages from 46 °C to >800 °C Revealed by DTA/TGA, Enabling Process-Specific Precursor Selection

Simultaneous DTA/TGA in dynamic air atmosphere up to 1,300 °C resolved the thermal decomposition of Ca(acac)₂·nH₂O into six discrete mass-loss stages with a total mass loss of 80% [1]. These stages are: (1) release of adsorbed water at 46–105 °C, (2) release of coordinated (crystal) water at 105–175 °C, (3) first chelate decomposition step at 175–305 °C, (4) second chelate decomposition step at 305–635 °C accompanied by calcite (CaCO₃) formation, (5) calcite decarboxylation to CaO at 635–800 °C, and (6) oxidation of residual amorphous carbon above 800 °C [1]. This granular decomposition profile is unique to the calcium complex and provides a defined temperature window (175–635 °C) for controlled decomposition to carbonate intermediates, a feature exploited in sol-gel hydroxyapatite synthesis [2].

Thermal decomposition staging
Supporting evidence
Six stages: H₂O loss 46–175 °C, chelate decomposition 175–635 °C, calcite→CaO 635–800 °C, carbon oxidation >800 °C; total mass loss 80%
Enables targeted calcination programming for intermediate carbonate or oxide phases
DTA/TGA dynamic air, up to 1300 °C; XRD, NMR confirmation
thermogravimetric analysis thermal decomposition sol-gel precursor

Metal-Oxygen Bond Strength Trend: Covalence Decreases from Be to Ba, Placing Ca(acac)₂ in the Mid-Range Stability Regime

DFT calculations at the B3LYP/6-311++G** level by Fakheri et al. (2017) demonstrated that the covalence nature of metal-oxygen bonds in alkaline earth acetylacetonates decreases considerably from beryllium to barium complexes [1]. The strongest Raman band in the low-frequency region (assigned primarily to metal-oxygen vibrations) was shown to correlate directly with complex stability constants, providing a spectroscopic proxy for ranking relative stability across the series [1]. NBO-derived Wiberg bond orders and AIM topological parameters for Be, Mg, Ca, Sr, and Ba complexes were computed and correlated with experimental stability data; the calcium complex occupies an intermediate position, being less covalent than Be and Mg but more covalent than Sr and Ba [1]. This positions Ca(acac)₂ as a balanced candidate offering sufficient stability for catalytic applications while retaining sufficient lability for ligand-exchange reactivity.

M-O bond covalence trend
Class-level inference
Ca(acac)₂: intermediate M-O covalence between Mg and Sr; Raman band frequency correlates with stability constant
Intermediate lability may balance stability and reactivity in catalytic cycles
DFT B3LYP/6-311++G**, Raman/IR validation
DFT calculation Wiberg bond order Raman vibrational spectroscopy

Melting Point and Solubility Differentiation: Ca(acac)₂ Decomposes at 175 °C vs. Mg(acac)₂ at 265 °C; Water Solubility Contrasts with Zn(acac)₂

Calcium acetylacetonate hydrate exhibits a decomposition point of 175 °C (with some sources reporting a melting point of 270.4 °C and decomposition at 277–284 °C, reflecting variations in hydration state) and a water solubility of 11.9 g·L⁻¹ at 20 °C . In contrast, magnesium acetylacetonate dihydrate displays a higher decomposition point of 265 °C , and zinc acetylacetonate hydrate melts at a substantially lower 124–126 °C with water solubility of 6.9 g·L⁻¹ . The Ca complex is poorly soluble in ethanol and benzene but readily soluble in methanol and acidic aqueous solutions . These thermal and solubility differentials have practical consequences: Ca(acac)₂ cannot be melt-processed at temperatures practical for Zn(acac)₂, but its higher decomposition threshold than Zn(acac)₂ makes it suitable for high-temperature PVC processing (~180 °C) where Zn(acac)₂ would prematurely decompose.

Thermal & solubility contrast
Source review
Ca(acac)₂: dec. 175 °C, water sol. 11.9 g/L
Mg(acac)₂: dec. 265 °C
Zn(acac)₂: mp 124–126 °C, sol. 6.9 g/L
Ca compound may support >180 °C PVC processing; Zn threshold is lower
Literature values; verify with supplier CoA
thermal properties solubility profile formulation compatibility

Evidence-Backed Application Scenarios Where Calcium 4-Oxopent-2-en-2-olate Hydrate Delivers Measurable Advantage


Non-Toxic PVC Heat Stabilizer Formulation: Ca(acac)₂ as the Core Calcium Source in Ca/Zn Composite Systems

The quantitative Congo red data (Section 3, Evidence Item 2) demonstrate that a Ca/Zn composite with Ca(acac)₂ at a 15:1 molar ratio achieves 81-minute thermal stability at 1.2 wt% loading, outperforming epoxy soybean oil and dipentaerythritol benchmarks [1]. This makes Ca(acac)₂ hydrate the preferred calcium donor for formulating lead-free, food-contact-grade PVC stabilizer packages under regulations such as EU RoHS and REACH. The ionic, salt-like character of Ca(acac)₂ (Section 3, Evidence Item 3) ensures rapid HCl scavenging, the primary dehydrochlorination suppression mechanism, while the zinc component provides initial color hold [1].

Sol-Gel Synthesis of Phase-Pure Calcium Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) for Biomedical Bone Graft Materials

Beganskienė et al. (2006) demonstrated a non-aqueous sol-gel route using Ca(acac)₂ hydrate as the calcium precursor, yielding crystalline hydroxyapatite after 15-hour calcination at 1,000 °C [2]. The six-stage thermal decomposition profile characterized by Kurajica et al. (2015) (Section 3, Evidence Item 4) provides the mechanistic basis: water is eliminated by 175 °C, chelate decomposition to calcite occurs between 175–635 °C, and calcite decarboxylates to reactive CaO between 635–800 °C, enabling controlled reaction with the phosphorus precursor [3]. This contrasts with calcium nitrate or acetate precursors that introduce counter-ion impurities requiring additional washing steps.

Calcium-Based Catalyst Precursor for Organic Transformations Requiring Intermediate Metal-Oxygen Lability

The class-level DFT and spectroscopic evidence (Section 3, Evidence Item 5) positions Ca(acac)₂ in the intermediate stability regime of the alkaline earth series—more labile than covalent Be or Mg analogs, yet more stable than Sr or Ba complexes [4]. This intermediate M-O bond character is structurally suited for catalytic cycles that require facile ligand exchange without complex decomposition. Recent reviews of calcium-based catalysts in organic synthesis highlight broad substrate tolerance for nucleophilic additions to alkenes, carbonyls, epoxides, and nitro groups, where the ionic character of Ca(acac)₂ facilitates heterolytic substrate activation pathways distinct from transition-metal mechanisms [5].

High-Temperature PVC Processing (>180 °C) Where Zn(acac)₂ Would Prematurely Decompose

The thermal property comparison (Section 3, Evidence Item 6) shows that Zn(acac)₂ melts at 124–126 °C, well below typical PVC processing temperatures of 180 °C, whereas Ca(acac)₂ decomposes at 175–284 °C depending on hydration state . This thermal window makes Ca(acac)₂ hydrate uniquely suitable among the common non-toxic metal acetylacetonates for rigid PVC extrusion and calendering operations. Furthermore, Ca(acac)₂ avoids the 'zinc burning' phenomenon (ZnCl₂-catalyzed catastrophic dehydrochlorination) that limits the safe loading range of Zn(acac)₂ in PVC formulations [6].

Application
Selection Property
Validation Focus
PVC heat stabilizer formulation
Ionic HCl scavenging kinetics
Congo red stability window (reported)
Ca/Zn composite stabilizer development
Synergistic Ca:Zn ratio control
Composite thermal stability vs. industry benchmarks
Sol-gel hydroxyapatite synthesis
Multi-stage thermal decomposition profile
Phase-purity and intermediate phase control
Calcium-based catalyst precursor
Intermediate metal-oxygen lability
Ligand-exchange reactivity profile
High-temperature PVC processing
Decomposition point above typical extrusion range
ZnCl₂ by-product risk review
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